molecular formula C13H13NOS2 B14435023 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone CAS No. 75219-13-5

2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone

Cat. No.: B14435023
CAS No.: 75219-13-5
M. Wt: 263.4 g/mol
InChI Key: NSARJIPVVYSBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that features a benzothiazole moiety linked to a cyclohexanone ring via a sulfur atom.

Chemical Reactions Analysis

2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. For example, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers, leading to its anticonvulsant activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

75219-13-5

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-one

InChI

InChI=1S/C13H13NOS2/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2

InChI Key

NSARJIPVVYSBSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.